molecular formula C11H18ClNO3 B14081284 2,4,6-TMPEA (hydrochloride)

2,4,6-TMPEA (hydrochloride)

Cat. No.: B14081284
M. Wt: 247.72 g/mol
InChI Key: MEZFMRZBYCEOHW-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxyphenethylamine (hydrochloride) is an organic compound categorized as a phenethylamine. It is commonly used as an analytical reference standard in research and forensic applications . The compound is known for its structural similarity to other phenethylamines, which are often studied for their psychoactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethoxyphenethylamine (hydrochloride) typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl) .

Industrial Production Methods

While specific industrial production methods for 2,4,6-Trimethoxyphenethylamine (hydrochloride) are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethoxyphenethylamine (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions typically involve the conversion of nitrostyrene intermediates to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated and nitrated phenethylamine derivatives.

Scientific Research Applications

2,4,6-Trimethoxyphenethylamine (hydrochloride) has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trimethoxyphenethylamine (hydrochloride) involves its role as a monoamine reuptake inhibitor. It obstructs the reuptake of monoamines such as dopamine and norepinephrine, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft. This results in heightened stimulation of postsynaptic receptors, which can influence various physiological and psychological responses .

Comparison with Similar Compounds

2,4,6-Trimethoxyphenethylamine (hydrochloride) is part of a group of compounds known as trimethoxyphenethylamines. Similar compounds include:

  • 2,3,4-Trimethoxyphenethylamine
  • 2,3,5-Trimethoxyphenethylamine
  • 2,3,6-Trimethoxyphenethylamine
  • 2,4,5-Trimethoxyphenethylamine
  • 3,4,5-Trimethoxyphenethylamine (Mescaline)

Uniqueness

What sets 2,4,6-Trimethoxyphenethylamine (hydrochloride) apart is its specific substitution pattern on the aromatic ring, which can influence its pharmacological properties and reactivity in chemical reactions .

Properties

Molecular Formula

C11H18ClNO3

Molecular Weight

247.72 g/mol

IUPAC Name

2-(2,4,6-trimethoxyphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C11H17NO3.ClH/c1-13-8-6-10(14-2)9(4-5-12)11(7-8)15-3;/h6-7H,4-5,12H2,1-3H3;1H

InChI Key

MEZFMRZBYCEOHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CCN)OC.Cl

Origin of Product

United States

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